molecular formula C7H5Br2F B074849 1-Bromo-2-(bromomethyl)-3-fluorobenzene CAS No. 1548-81-8

1-Bromo-2-(bromomethyl)-3-fluorobenzene

Cat. No.: B074849
CAS No.: 1548-81-8
M. Wt: 267.92 g/mol
InChI Key: YCICURIWHWLGTN-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 2-(bromomethyl)-3-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to optimize yield and purity. Safety measures are crucial due to the handling of reactive bromine and fluorine compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions to the ortho and para positions relative to itself, allowing for further functionalization of the benzene ring.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with iron(III) bromide (FeBr3) for bromination.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products:

  • Substituted benzene derivatives with various functional groups depending on the nucleophile or electrophile used in the reaction.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-3-fluorobenzene can be compared with other similar compounds:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICURIWHWLGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647448
Record name 1-Bromo-2-(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548-81-8
Record name 1-Bromo-2-(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(bromomethyl)-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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